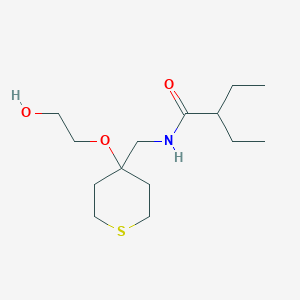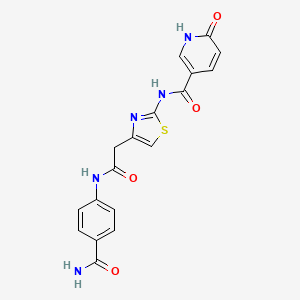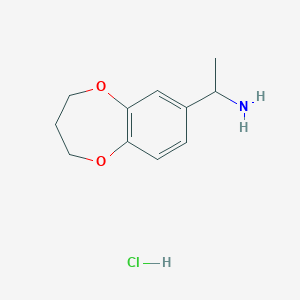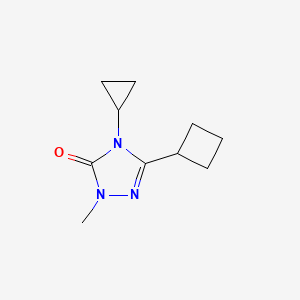
2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole (CFPB) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. CFPB is a synthetic compound, and its synthesis involves a reaction between 2-chloro-3-pyridinyl-1-fluorobenzene and 5,6-dimethyl-1H-1,3-benzimidazole. CFPB has been found to have a variety of biochemical and physiological effects, and it has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis and biological activity of benzimidazole derivatives, including compounds structurally related to 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole, have been extensively studied. These compounds exhibit a broad spectrum of biological activities due to their resemblance to naturally occurring nitrogenous bases like purine. Their potential in treating cancer, bacterial and fungal infections, among others, is of particular interest to researchers. The synthesis methods and structure-activity relationships (SAR) of these compounds provide insights into designing more effective therapeutic agents (Salahuddin et al., 2022).
Therapeutic Potential
Benzimidazole and its derivatives, such as 2-(2-chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole, have demonstrated significant therapeutic potential across various domains. Their roles in antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, and anti-parasitic activities highlight the versatility of the benzimidazole scaffold. The therapeutic drugs containing the benzimidazole nucleus are pivotal in the discovery and development of new drugs with high biological activity (Babbar et al., 2020).
Anticancer Properties
The benzimidazole derivatives are actively researched for their anticancer properties. These compounds, including analogs of the specified chemical structure, have shown promise through different mechanisms of action, such as intercalation, inhibition of topoisomerases, and tubulin polymerization disruption. The recent focus has been on identifying benzimidazole derivatives that act as potent anticancer agents, highlighting the need for continuous research and development in this area (Akhtar et al., 2019).
Novel Synthesis Methods
Research has also focused on novel synthesis methods for benzimidazole derivatives, aiming to improve the yield and simplicity of the process. The development of these methods is crucial for the production of pharmaceutical impurities and the exploration of new therapeutic applications. Such advancements in synthesis techniques contribute significantly to the pharmaceutical industry, especially in developing proton pump inhibitors and other related drugs (Saini et al., 2019).
Propiedades
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(4-fluorophenyl)methyl]-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3/c1-13-10-18-19(11-14(13)2)26(12-15-5-7-16(23)8-6-15)21(25-18)17-4-3-9-24-20(17)22/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUPEHJJMLECFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

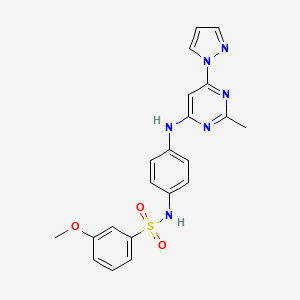
![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533552.png)
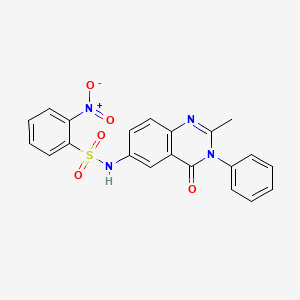
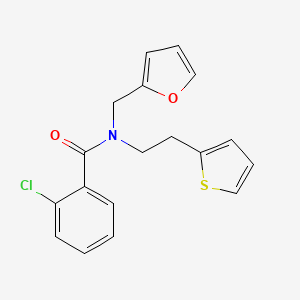
![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2533558.png)
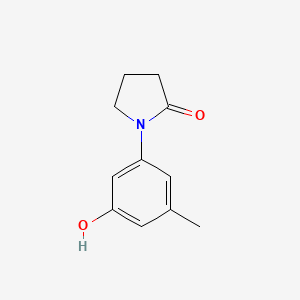
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide](/img/structure/B2533561.png)
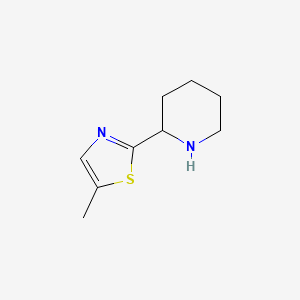
![(5R,7S)-N-(Cyanomethyl)-N,2-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2533564.png)
![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2533565.png)
